2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is a chemical compound with the molecular formula C21H19BF4O It is known for its unique structure, which includes a chromenylium core with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate typically involves the reaction of 2,4-diphenyl-5,6,7,8-tetrahydrochromene with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromenylium derivatives, while reduction can produce various tetrahydrochromene species.
Scientific Research Applications
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulphonate
- 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,6-Diphenyl-4-(p-tolyl)pyrylium tetrafluoroborate
Uniqueness
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is unique due to its specific structure and reactivity. Its tetrafluoroborate anion provides distinct properties compared to other similar compounds, making it valuable in specific research and industrial applications.
Properties
CAS No. |
53731-45-6 |
---|---|
Molecular Formula |
C21H19BF4O |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H19O.BF4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;/q+1;-1 |
InChI Key |
IVEHBFAMBYWQDN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.